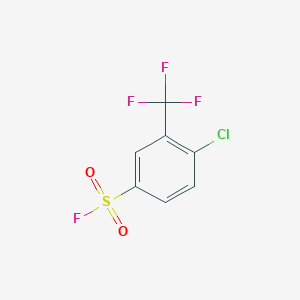

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

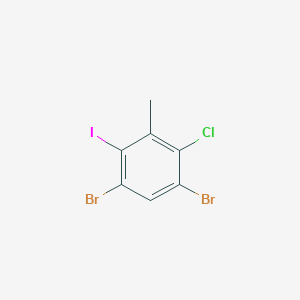

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3Cl2F3O2S . It is used as an intermediate in the production of pesticides and dyes .

Synthesis Analysis

This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .Molecular Structure Analysis

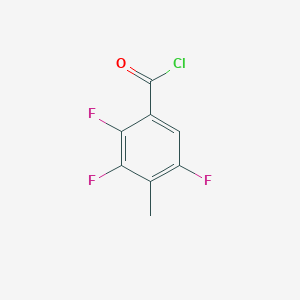

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride consists of a benzene ring substituted with a chloro group, a trifluoromethyl group, and a benzenesulfonyl group . The average mass of the molecule is 279.064 Da and the monoisotopic mass is 277.918274 Da .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its empirical formula is C7H3Cl2F3O2S and its molecular weight is 279.06 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride: is a valuable reagent in organic synthesis. It acts as a sulfonylating agent, introducing the sulfonyl group into organic molecules. This compound is particularly useful in the synthesis of sulfonamides and sulfonyl fluorides, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the surface properties of various materials. By introducing sulfonyl fluoride groups onto the surface, it can alter the hydrophobicity, which is beneficial for creating water-resistant coatings or modifying the surface energy of polymers .

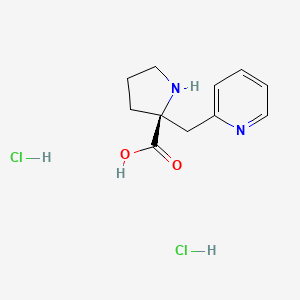

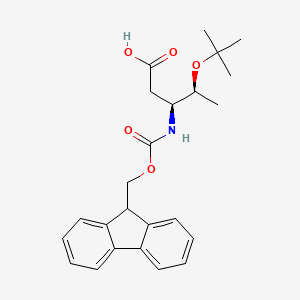

Peptide Chemistry

The compound finds application in peptide chemistry, where it is used for the modification of amino acids and peptides. The sulfonyl fluoride group can act as a protecting group or be used to modify the side chains of amino acids, thus influencing the structure and function of peptides .

Analytical Chemistry

In analytical chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used as a derivatization agent for the analysis of various compounds by techniques such as gas chromatography or mass spectrometry. It helps in increasing the volatility or stability of the analytes .

Catalysis

This compound can serve as a catalyst or a catalyst precursor in various chemical reactions. Its ability to introduce sulfonyl groups can be harnessed to catalyze transformations that require the transfer of these groups, enhancing reaction efficiency .

Medicinal Chemistry

In medicinal chemistry, the sulfonyl fluoride group is of interest for the development of covalent inhibitors. These inhibitors can form a stable bond with their target enzymes, leading to the development of drugs with prolonged activity .

Environmental Science

The compound’s reactivity with moisture and its potential to release fluoride ions can be utilized in environmental science for the removal of pollutants. It can be part of systems designed to neutralize or decompose hazardous substances .

Polymer Chemistry

Lastly, in polymer chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used to introduce sulfonyl fluoride groups into polymers. This modification can impart unique properties such as flame retardancy or chemical resistance to the polymers .

Safety and Hazards

Contact with this compound can cause severe skin burns and eye damage . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . In case of contact, immediate medical attention is required . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .

Wirkmechanismus

Target of Action

It is known that sulfonyl fluorides can act as electrophilic agents, reacting with nucleophilic sites in biological targets .

Mode of Action

Sulfonyl fluorides, in general, are known to react with nucleophilic amino acids in proteins, such as serine, threonine, and tyrosine residues . This can lead to the modification of these proteins and potentially alter their function.

Eigenschaften

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRBBYQZMBMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.